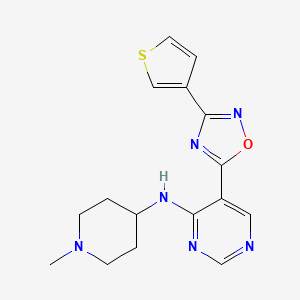![molecular formula C18H34ClNO2 B2431098 1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride CAS No. 464877-29-0](/img/structure/B2431098.png)
1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride is a synthetic compound with a unique structure that includes an adamantyl group, an isopropylamino group, and a propanol backbone
Preparation Methods
The synthesis of 1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride typically involves multiple steps, starting with the preparation of the adamantyl derivative. The synthetic route may include:
Formation of the Adamantyl Derivative: This step involves the reaction of adamantane with appropriate reagents to introduce the ethoxy group.
Introduction of the Isopropylamino Group: The next step involves the reaction of the intermediate with isopropylamine under controlled conditions.
Formation of the Propanol Backbone:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or isopropylamino groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s stability and bioavailability, while the isopropylamino group may interact with biological receptors or enzymes, modulating their activity. The propanol backbone facilitates the compound’s solubility and transport within biological systems.
Comparison with Similar Compounds
1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride can be compared with other adamantyl derivatives, such as:
1-(1-Adamantyl)ethylamine hydrochloride: This compound has a similar adamantyl group but differs in the presence of an ethylamine group instead of the isopropylamino group.
1-[2-(1-Adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride: This compound has a tert-butylamino group instead of the isopropylamino group, which may result in different biological activities and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO2.ClH/c1-13(2)19-11-17(20)12-21-4-3-18-8-14-5-15(9-18)7-16(6-14)10-18;/h13-17,19-20H,3-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXFPAASDZNEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COCCC12CC3CC(C1)CC(C3)C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
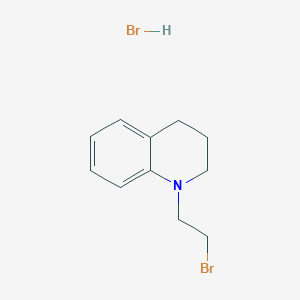
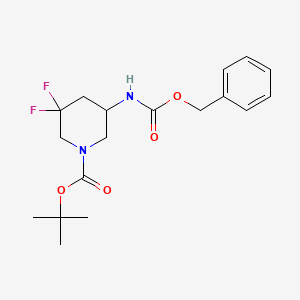

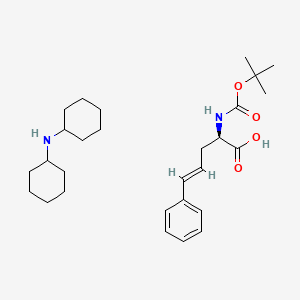
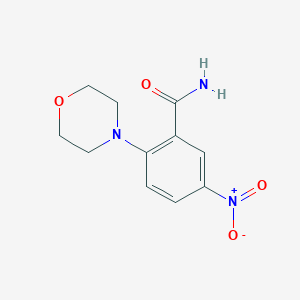
![ethyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2431023.png)
![2-(methoxymethyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2431025.png)
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2431026.png)

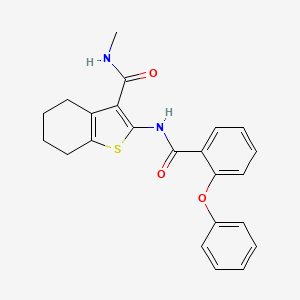
![N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2431033.png)
![N-[[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride](/img/structure/B2431034.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline](/img/structure/B2431036.png)
